1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene
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Overview
Description
1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene is an organic compound belonging to the class of chlorinated aromatic ethers It is characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a complex ethoxyphenoxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methylphenol to introduce the chlorine atom. This is followed by the etherification of the resulting compound with 2-(2-ethoxyphenoxy)ethanol under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products:
Substitution: Formation of 1-amino-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene.
Oxidation: Formation of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzoic acid.
Reduction: Formation of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylcyclohexane.
Scientific Research Applications
1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural similarity to certain pharmacophores.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of specialty polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
Comparison with Similar Compounds
1-Chloro-2-ethynylbenzene: Another chlorinated benzene derivative used in organic synthesis.
1-Chloro-4-[2-(2-chloroethoxy)ethoxy]-5-isopropyl-2-methylbenzene: Similar structure but with different substituents, leading to varied reactivity and applications.
Uniqueness: 1-Chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-3-19-16-6-4-5-7-17(16)21-11-10-20-14-8-9-15(18)13(2)12-14/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMYZLYIUPFYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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